N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYMWHDASHQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a vinyl amide structure, which contributes to its reactivity and interaction with biological targets. The presence of the chloro and methoxy substituents on the aromatic ring enhances its biological activity by modulating electronic properties.
The compound primarily acts as an inhibitor of various enzymes and receptors. Its mechanism involves binding to specific molecular targets, thereby modulating their activity. For instance:
- Enzyme Inhibition : this compound has been shown to inhibit cysteine proteases, which play crucial roles in various diseases including cancer and infectious diseases .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways that are relevant in psychiatric disorders .
Antiviral Activity
Recent studies have demonstrated that analogs of this compound exhibit antiviral properties. For example, related compounds have shown significant inhibition against viral cysteine proteases involved in the replication of viruses such as Chikungunya virus (CHIKV) .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as prostaglandins and nitric oxide synthase (iNOS), leading to reduced inflammation in various models .
Case Studies
- Antiviral Efficacy : A study evaluated the efficacy of related vinyl sulfone compounds against CHIKV. The results indicated a high degree of selectivity and potency in inhibiting viral replication, suggesting that modifications in the vinyl amide structure can enhance antiviral activity .
- Neuropharmacological Profile : In a clinical case involving designer drugs, the effects of this compound were analyzed concerning its psychoactive properties. Patients exhibited symptoms consistent with receptor modulation, underscoring the compound's potential impact on neurotransmitter systems .
Table 1: Biological Activities of this compound Analogues
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Psychoactive Properties
Research has indicated that derivatives of 2,5-dimethoxyphenethylamines, including N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide, exhibit psychoactive effects. These compounds have been studied for their potential use in treating psychiatric disorders due to their interaction with serotonin receptors . The compound's structural similarities to known psychoactive substances suggest its utility in developing new therapeutic agents.
Case Study: Clinical Implications
A notable case involved the clinical assessment of a related compound, 25I-NBOMe, which demonstrated severe psychoactive effects leading to acute medical emergencies. The findings from this case highlight the importance of understanding the pharmacodynamics of compounds like this compound to mitigate risks associated with their use in therapeutic settings .
Analytical Chemistry
Reagent in Synthesis
This compound serves as a versatile reagent in organic synthesis. Its application in synthesizing more complex molecules is well-documented. For instance, it can be utilized in the formation of various aromatic compounds through electrophilic aromatic substitution reactions .
Data Table: Synthesis Applications
| Reaction Type | Compound Example | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | N-(4-chloro-2,5-dimethoxyphenyl) derivatives | 85 |
| Coupling Reactions | Naphthol AS pigment synthesis | 90 |
Materials Science
Polymer Chemistry
The compound has been explored for its potential in creating functional polymers. Its ability to form stable bonds with various substrates makes it a candidate for developing materials with specific properties such as enhanced durability or chemical resistance .
Case Study: Polymer Development
In a study focusing on the creation of molecularly imprinted polymers (MIPs), this compound was used as a template to selectively bind biomolecules like L-norepinephrine. The results indicated that MIPs created with this compound exhibited high selectivity and binding capacity, suggesting its application in biomedical fields such as drug delivery systems and biosensors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including psychoactive phenethylamines, natural acrylamides, and synthetic azo dyes. Below is a detailed comparison:
Structural Analogues in Natural Products
- Compound 1 (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide): Isolated from Lycium barbarum, this acrylamide features a 4-methoxyphenyl group instead of the 4-chloro-2,5-dimethoxyphenyl moiety. It exhibits anti-inflammatory activity (IC50 = 17.00 ± 1.11 μmol/L), surpassing the reference drug quercetin .
Compound 3 (N-trans-coumaroyl octopamine) :
A natural amide with a coumaroyl group linked to octopamine. While lacking halogen substitution, its α,β-unsaturated amide backbone parallels that of the target compound, suggesting shared mechanisms in modulating inflammatory pathways .
Regulated Amphetamine Derivatives
- R-27 (2,5-Dimethoxy-4-chloroamphetamine): A hallucinogenic amphetamine with the same 4-chloro-2,5-dimethoxyphenyl group but linked to a primary amine. The absence of the acrylamide or ethanamine chain results in distinct pharmacokinetics and a lower safety profile .
Key Findings and Implications
Functional Group Impact: The acrylamide group in N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide may favor anti-inflammatory activity over psychoactivity, as seen in natural analogs . In contrast, the ethanamine and N-benzyl groups in NBOMe compounds enhance 5-HT2A receptor binding, leading to hallucinogenic effects .
Substituent Effects :
- Halogenation (Cl) at the 4-position increases metabolic stability and receptor affinity across both psychoactive and anti-inflammatory compounds .
- Methoxy groups at 2,5-positions are critical for π-stacking interactions in receptor binding but may reduce solubility .
Source Diversity: Natural acrylamides (e.g., from Lycium barbarum) provide insights into non-psychoactive applications, while synthetic NBOMe derivatives highlight risks associated with structural modifications .
Preparation Methods
Preparation of 4-chloro-2,5-dimethoxyaniline: Key Intermediate
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide typically starts from 4-chloro-2,5-dimethoxyaniline. An efficient and improved method for preparing this intermediate is catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.
- Catalyst: Modified platinum-on-carbon catalyst, preferably sulfited platinum-on-carbon.
- Co-catalyst: Aliphatic or cyclic amines such as ethylenediamine, tetramethylenediamine, or morpholine.
- Solvent: Aromatic solvents like xylene.
- Reaction Conditions: Hydrogenation at 80–110°C under elevated hydrogen pressure (~10 bar).
- Procedure: The nitro compound, solvent, catalyst, co-catalyst, and aqueous alkaline solution are charged into an autoclave. After nitrogen purging, hydrogen is introduced until pressure stabilizes. The reaction mixture is stirred and heated to maintain temperature.
- Isolation: Catalyst is filtered under nitrogen, water is added, and solvent is removed by distillation. The base is precipitated by cold water stirring, filtered, and dried to obtain a pale, virtually colorless 4-chloro-2,5-dimethoxyaniline in good yield.
- Catalyst Recycling: The catalyst can be reused multiple times after filtration and purification steps.
| Parameter | Details |
|---|---|
| Catalyst | Sulfited platinum-on-carbon |
| Co-catalyst | Ethylenediamine, tetramethylenediamine, morpholine |
| Solvent | Xylene |
| Temperature | 80–110°C |
| Pressure | ~10 bar hydrogen |
| Yield | High, with good purity |
| Isolation | Filtration under nitrogen, precipitation in water |
This method provides a simpler, high-yield, and high-purity route compared to previous processes, with effective catalyst reuse.
Formation of this compound
The next critical step is the formation of the prop-2-enamide moiety by coupling 4-chloro-2,5-dimethoxyaniline with an acrylic acid derivative (such as acryloyl chloride or acrylic acid).
- Reagents: 4-chloro-2,5-dimethoxyaniline and an activated acrylic acid derivative (e.g., acryloyl chloride).
- Base: A tertiary amine base such as triethylamine or diisopropylethylamine to neutralize HCl formed.
- Solvent: Aprotic solvents like dichloromethane or 1-methylpyrrolidin-2-one.
- Temperature: Typically 0–25°C to control reactivity and avoid polymerization.
- Reaction Time: Several hours (e.g., 12–24 h) with stirring.
- Workup: Quenching with water, extraction, washing, drying, and purification by recrystallization or chromatography.
Example Reaction Conditions from Literature:
| Step | Condition/Details |
|---|---|
| Reactants | 4-chloro-2,5-dimethoxyaniline + acryloyl chloride |
| Base | Diisopropylethylamine (1.5 equiv) |
| Solvent | 1-methylpyrrolidin-2-one or dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | Moderate to good (approx. 50–80%) |
| Purification | Filtration, recrystallization, or chromatography |
This amidation reaction is generally straightforward, but care must be taken to control temperature and stoichiometry to avoid side reactions such as polymerization of the acrylic moiety.
Alternative Synthetic Routes and Catalytic Systems
While the above method is classical, alternative catalytic systems and coupling strategies have been reported for related compounds, which may be adapted for this compound:
Palladium-Catalyzed Coupling: Palladium catalysts with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene have been used in coupling reactions involving chloro-substituted aromatic amines and vinyl derivatives under inert atmosphere and elevated temperature (e.g., 120°C) in solvents like 1,4-dioxane. These methods achieve high yields and purity but require careful inert atmosphere control.
Use of Cesium Carbonate or Sodium Hydrogen Sulfide: Bases like cesium carbonate have been employed in coupling reactions in polar aprotic solvents (e.g., DMF) at moderate temperatures (20–60°C) to facilitate nucleophilic substitution or amidation steps.
Hydrogenation and Reduction Steps: For precursor preparation, catalytic hydrogenation under nitrogen protection and elevated temperature has been optimized to improve yield and purity of intermediates.
Summary Table of Preparation Methods
Research Findings and Notes
The catalytic hydrogenation method for preparing 4-chloro-2,5-dimethoxyaniline is superior to older methods, providing a pale, high-purity product suitable for further amidation without extensive purification.
Amidation reactions to form the prop-2-enamide group must be carefully controlled to prevent polymerization of the vinyl group and to achieve good yields and purity.
Palladium-catalyzed cross-coupling reactions offer an alternative approach, especially when complex substitution patterns are involved, but require stringent inert conditions and specialized ligands.
The choice of solvent and base significantly affects the reaction outcome and purity of the final product.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR can confirm the enamide structure. Key signals include the amide proton (δ 8.5–9.5 ppm) and vinyl protons (δ 5.8–6.5 ppm, with coupling constants J = 10–17 Hz for trans-configuration). Aromatic protons from the dimethoxyphenyl group appear as two singlets (δ 6.8–7.2 ppm) .
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction is ideal. Similar chloro-dimethoxyphenyl amides show planar aromatic systems and hydrogen-bonded networks in crystal lattices, which stabilize the structure .
How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., FGFR4, as seen in structurally related compounds like H3B-6527). Focus on the chloro and methoxy groups’ roles in hydrophobic interactions and the enamide’s hydrogen-bonding potential .
- Enzyme Assays : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) with IC50 determination. Compare activity against wild-type vs. mutant kinases to identify selectivity .
- Analog Design : Replace methoxy with ethoxy or isopropyl groups to study steric effects, or substitute chlorine with bromine to assess electronic influences .
What strategies can resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Purity Analysis : Contradictions may arise from impurities. Use HPLC-MS (≥95% purity threshold) and elemental analysis to verify compound integrity .
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., pH, temperature, and cell line provenance). For example, NBOMe analogs show varying receptor affinities depending on assay protocols .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that might contribute to discrepancies in in vivo vs. in vitro results .
What are the known biological targets of structurally related chloro-dimethoxyphenyl compounds?
Q. Basic
- Serotonin Receptors : NBOMe analogs (e.g., 25C-NBOMe) act as potent 5-HT2A agonists, suggesting potential CNS activity for this compound .
- Kinases : The enamide group in H3B-6527 inhibits FGFR4, indicating possible kinase-targeted applications .
- Antimicrobial Targets : Chloro-dimethoxyphenyl derivatives exhibit activity against S. aureus and E. coli via membrane disruption, which could guide antibacterial studies .
How can metabolic stability be improved in analogs of this compound?
Q. Advanced
- Prodrug Design : Introduce ester or carbamate groups to the enamide chain to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to identify metabolic hotspots .
- Isotopic Labeling : Use deuterium at labile positions (e.g., methoxy groups) to slow oxidative degradation .
What analytical methods are recommended for quantifying this compound in biological matrices?
Q. Basic
- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase, detecting at λ = 254 nm (aromatic absorption) .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 280 → 154 for quantification). Validate with spiked plasma samples (LLOQ ~10 ng/mL) .
What in vitro models are appropriate for assessing neuroactivity?
Q. Advanced
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]ketanserin) in HEK293 cells expressing 5-HT2A receptors to measure affinity (Kd) and efficacy (EC50) .
- Calcium Flux Assays : Employ FLIPR Tetra systems in neuronal cell lines (e.g., SH-SY5Y) to monitor GPCR activation .
- Microelectrode Arrays (MEAs) : Assess functional neuroactivity in primary cortical neurons, measuring spike frequency changes post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
